N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C13H12N2O6S and a molecular weight of 324.314 g/mol . This compound is known for its unique structure, which includes a nitrofuran moiety, a sulfonyl group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Sulfonylation: The attachment of a sulfonyl group to the nitrofuran derivative.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl and acetamide groups also contribute to its overall activity by influencing its chemical reactivity and binding properties .
Comparison with Similar Compounds
N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-(((5-Methyl-3-isoxazolyl)amino)sulfonyl)phenyl)acetamide: This compound has a similar structure but with a different functional group on the furan ring.
Phenoxy acetamide derivatives: These compounds share the acetamide group but have different substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of the nitrofuran, sulfonyl, and acetamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
39272-74-7 |
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Molecular Formula |
C13H12N2O6S |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
N-[4-[(5-nitrofuran-2-yl)methylsulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C13H12N2O6S/c1-9(16)14-10-2-5-12(6-3-10)22(19,20)8-11-4-7-13(21-11)15(17)18/h2-7H,8H2,1H3,(H,14,16) |
InChI Key |
MGRBONNWALKINO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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